Diethyl (2-aminoethyl)phosphonate

Antimicrobial agents Organophosphorus compounds Agricultural biocides

Specify Diethyl (2-aminoethyl)phosphonate (CAS 41468-36-4) for its unique free primary amine, enabling β-alanine mimicry in phosphonopeptide synthesis. Its documented antimicrobial activity against multiple species supports evaluation as a biocide scaffold. Choose a reliable supply of this specialized organophosphorus intermediate, available in ≥98% purity with batch-specific documentation.

Molecular Formula C6H16NO3P
Molecular Weight 181.17 g/mol
CAS No. 41468-36-4
Cat. No. B1363390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl (2-aminoethyl)phosphonate
CAS41468-36-4
Molecular FormulaC6H16NO3P
Molecular Weight181.17 g/mol
Structural Identifiers
SMILESCCOP(=O)(CCN)OCC
InChIInChI=1S/C6H16NO3P/c1-3-9-11(8,6-5-7)10-4-2/h3-7H2,1-2H3
InChIKeyJUAGHBASZWRMQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl (2-aminoethyl)phosphonate CAS 41468-36-4: Technical Baseline for Procurement


Diethyl (2-aminoethyl)phosphonate (CAS 41468-36-4) is a β-aminoethylphosphonate ester characterized by a stable carbon-to-phosphorus (C–P) bond [1]. With a molecular formula of C₆H₁₆NO₃P and a molecular weight of 181.17 g/mol, it belongs to the broader class of organophosphorus compounds that serve as versatile intermediates in organic synthesis and medicinal chemistry [1]. Its structure combines a primary amine with a diethyl phosphonate moiety, conferring reactivity distinct from non-phosphorylated amines or other aminoalkylphosphonates [2].

Why Diethyl (2-aminoethyl)phosphonate Cannot Be Replaced by Generic Aminophosphonates


Despite structural similarities within the β-aminophosphonate class, diethyl (2-aminoethyl)phosphonate (DEAEP) exhibits distinct chemical behavior and application profiles that preclude generic substitution. The free primary amine group in DEAEP confers a unique balance of nucleophilicity and basicity, enabling its use as a β-alanine mimetic in phosphonopeptide synthesis—a role not fulfilled by tertiary amine derivatives such as diethyl 2-diethylaminoethylphosphonate or diethyl 2-morpholinoethylphosphonate [1]. Furthermore, DEAEP's broad-spectrum antimicrobial activity, documented across multiple bacterial, fungal, and algal species, is a property not shared by all aminophosphonate esters [2]. These functional divergences necessitate specification-driven procurement rather than class-level interchangeability.

Quantitative Evidence for Differentiating Diethyl (2-aminoethyl)phosphonate from Analogs


Broad-Spectrum Antimicrobial Activity: Zone of Inhibition Data

Diethyl (2-aminoethyl)phosphonate demonstrates direct antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as yeast and fungi. In vitro assays using the disc diffusion method (1000 μg/disc) yielded zones of inhibition ranging from 1.0 cm to 4.4 cm against various pathogens [1]. For comparison, many commercially available organophosphorus growth inhibitors lack this breadth of spectrum [1]. Notably, the compound inhibited Streptococcus hemolytic Group A (1.0 cm), Salmonella typhimurium (4.4 cm), and Staphylococcus aureus (zone not explicitly quantified but included in broad-spectrum claims) [1]. This activity profile is specific to the free aminoethyl phosphonate ester and is not a class-wide property of all aminophosphonates.

Antimicrobial agents Organophosphorus compounds Agricultural biocides

β-Alanine Mimetic Capability in Phosphonopeptide Synthesis

Diethyl (2-aminoethyl)phosphonate serves as a direct replacement for β-alanine in the synthesis of phosphono-analogues of pantothenic acid ethyl ester [1]. In this application, the diethyl ester of (2-aminoethyl)phosphonic acid is incorporated in lieu of β-alanine, yielding a phosphono analogue that retains the core structural motif while introducing a phosphonate group for altered physicochemical properties [1]. By contrast, other β-aminophosphonates with tertiary amines (e.g., diethyl 2-diethylaminoethylphosphonate) cannot participate in amide bond formation with the pantoyl moiety due to lack of a free primary amine [1].

Peptidomimetics Phosphonopeptides Pantothenic acid analogs

Commercial Purity and Analytical Support: 95-98% Minimum Purity

Diethyl (2-aminoethyl)phosphonate is commercially available with minimum purities of 95-98% and comprehensive analytical documentation (NMR, HPLC, GC) [1]. In contrast, many aminophosphonate building blocks are offered at lower purities (e.g., 90-93%) or lack batch-specific certificates of analysis, increasing the risk of synthetic failure in multi-step sequences [1]. The availability of up to kilogram-scale quantities with 98% purity (moisture ≤0.5%) further distinguishes DEAEP for process development [1].

Building blocks Organic synthesis Quality control

Reduced Basicity Compared to Non-Phosphorylated Amine Precursors

β-Aminophosphonates, including diethyl (2-aminoethyl)phosphonate, are weaker bases than their non-phosphorylated amine precursors [1]. While quantitative pKa data for DEAEP itself are not reported, class-level studies show that diethyl 2-diethylaminoethylphosphonate and diethyl 2-morpholinoethylphosphonate exhibit significantly reduced basicity relative to the corresponding free amines [1]. This reduced basicity influences extraction behavior and solubility in biphasic systems, which may be advantageous in certain synthetic or separation workflows where strong amine basicity is undesirable [1].

Acid-base properties Extraction Phase distribution

Synthesis via Hydrogenation of Diethyl Cyanomethylphosphonate: 63% Yield

A scalable synthetic route to diethyl (2-aminoethyl)phosphonate involves hydrogenation of diethyl cyanomethylphosphonate over 10% Pd/C in ethanol/HCl at 60 psi, yielding the product as a colorless liquid after distillation at 110°C/0.18 mbar in 63% yield . In comparison, alternative syntheses via addition of amines to vinylphosphonates are typically applied to tertiary amine derivatives and may not be as efficient for the primary amine product due to competing side reactions [1].

Synthesis methodology Process chemistry Catalytic hydrogenation

Priority Application Scenarios for Diethyl (2-aminoethyl)phosphonate Based on Evidence


Phosphonopeptide Mimetic Synthesis (β-Alanine Replacement)

Utilize diethyl (2-aminoethyl)phosphonate as a direct substitute for β-alanine in the preparation of phosphono-analogues of pantothenic acid ethyl ester and related peptides [1]. This application leverages the compound's free primary amine to form amide bonds, enabling the introduction of a phosphonate moiety for altered metabolic stability or metal chelation properties [1].

Broad-Spectrum Antimicrobial Screening and Biocide Development

Screen diethyl (2-aminoethyl)phosphonate against Gram-positive and Gram-negative bacteria, yeast, and fungi for potential use as a biocide in agricultural, water treatment, or industrial settings [2]. The compound's demonstrated in vitro activity against Staphylococcus aureus, Salmonella typhimurium, and Xanthomonas species supports its evaluation as a lead scaffold for novel antimicrobial agents [2].

Synthetic Intermediate for Organophosphorus Building Blocks

Employ diethyl (2-aminoethyl)phosphonate as a key intermediate in multi-step organic syntheses, particularly where a protected aminoethylphosphonate moiety is required [3]. The availability of 95-98% purity with batch-specific analytical documentation ensures reproducibility in sensitive reactions such as peptide couplings or metal-catalyzed transformations [3].

Algaecide and Antifungal Formulation Testing

Evaluate diethyl (2-aminoethyl)phosphonate in formulations for controlling algae and phytopathogenic fungi, as supported by patent literature demonstrating activity against Xanthomonas vesicatoria (60-80% inhibition at 500-1000 ppm) and late blight pathogen Phytophthora infestans (18-26% inhibition at 500-1000 ppm) [2][4]. These data provide a quantitative basis for field trial design.

Technical Documentation Hub

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